CCT020312

Descripción

Propiedades

IUPAC Name |

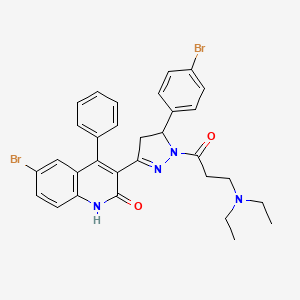

6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30Br2N4O2/c1-3-36(4-2)17-16-28(38)37-27(20-10-12-22(32)13-11-20)19-26(35-37)30-29(21-8-6-5-7-9-21)24-18-23(33)14-15-25(24)34-31(30)39/h5-15,18,27H,3-4,16-17,19H2,1-2H3,(H,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXDKXMGESZLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Br2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCT020312: A Deep Dive into its Mechanism of Action in Endoplasmic Reticulum Stress

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This triggers a complex signaling network termed the Unfolded Protein Response (UPR) to restore homeostasis or, if the stress is prolonged, induce apoptosis. A key mediator of the UPR is the Protein Kinase R-like ER Kinase (PERK). CCT020312 has emerged as a selective activator of the PERK signaling pathway, demonstrating significant potential in cancer therapy by modulating cellular responses to ER stress. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in ER stress, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The Endoplasmic Reticulum (ER) is a vital cellular organelle tasked with the synthesis, folding, and modification of secretory and transmembrane proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins in its lumen—a state referred to as ER stress.[1] To cope with this, cells activate a sophisticated signaling network known as the Unfolded Protein Response (UPR).[2] The UPR is orchestrated by three ER-resident transmembrane sensor proteins: Inositol-Requiring Enzyme 1 (IRE1), Activating Transcription Factor 6 (ATF6), and Protein Kinase R-like ER Kinase (PERK).[3][2] Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein, BiP (Binding immunoglobulin protein), also known as GRP78.[2] Upon the accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis.[4] If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[2][5]

This compound: A Selective Activator of the PERK Pathway

This compound is a small molecule compound that has been identified as a selective activator of the PERK branch of the UPR.[6][7][8] Unlike global ER stress inducers like thapsigargin (B1683126) or tunicamycin, this compound does not appear to trigger a full-blown UPR, but rather selectively enhances the signaling output of the PERK pathway.[9] This selectivity makes it a valuable tool for studying the specific roles of PERK signaling and a potential therapeutic agent that can leverage this pathway for desired cellular outcomes, such as inducing apoptosis in cancer cells.

The PERK Signaling Cascade

The activation of PERK is initiated by its dimerization and autophosphorylation.[10] Activated PERK then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[10][11] This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the influx of new proteins into the already stressed ER.[11] Paradoxically, the phosphorylation of eIF2α selectively enhances the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[10]

ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, importantly, the pro-apoptotic factor CHOP (C/EBP homologous protein).[6][10] Under prolonged ER stress, the sustained activation of the PERK-eIF2α-ATF4 axis leads to the induction of CHOP, which in turn promotes apoptosis.[6][12]

Mechanism of Action of this compound in Cancer

This compound has demonstrated potent anti-cancer activity in various preclinical models, including triple-negative breast cancer, prostate cancer, and colorectal cancer.[6][8][13] Its mechanism of action is primarily attributed to the robust activation of the PERK/eIF2α/ATF4/CHOP signaling pathway, leading to several key cellular outcomes:

-

Induction of G1 Phase Cell Cycle Arrest: this compound treatment leads to a halt in the cell cycle at the G1 phase.[6][7] This is associated with a decrease in the protein levels of key cell cycle regulators such as CDK4, CDK6, and Cyclin D1.[6][14]

-

Induction of Apoptosis: By upregulating the pro-apoptotic transcription factor CHOP, this compound triggers programmed cell death in cancer cells.[6][8] This is further evidenced by the increased levels of cleaved Caspase-3 and cleaved PARP, and an altered Bax/Bcl-2 ratio.[8][14]

-

Induction of Autophagy: this compound has also been shown to induce autophagy, a cellular process of self-digestion, as indicated by increased levels of LC3-II and Beclin-1.[8]

-

Inhibition of the AKT/mTOR Pathway: In some cancer models, this compound has been observed to inhibit the pro-survival AKT/mTOR signaling pathway.[6][14]

-

Chemosensitization: this compound can enhance the efficacy of other chemotherapeutic agents. For instance, it has been shown to augment the growth-inhibitory effects of paclitaxel (B517696) in cancer cells.[7][13]

The multifaceted effects of this compound on cancer cells are visually summarized in the signaling pathway diagram below.

Caption: this compound signaling pathway in ER stress.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| HT29 | pRB phosphorylation | 1.8 - 6.1 µM | Concentration-dependent loss of P-S608-pRB signal | [7][15] |

| HT29 | Cell Cycle Analysis | 10 µM | Increased number of cells in G1 phase | [7] |

| U2OS | Growth Inhibition | 2.5 µM | Augmentation of paclitaxel-induced growth inhibition | [7] |

| MDA-MB-453, CAL-148 | Western Blot | 8-10 µM (24h) | Increased p-eIF2α, ATF4, and CHOP | [6] |

| C4-2, LNCaP | Western Blot | Not specified | Increased cleaved-Caspase3, cleaved-PARP, Bax, LC3II/I | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Effect | Reference |

| MDA-MB-453 xenograft mice | Triple-Negative Breast Cancer | 24 mg/kg | Inhibited tumor growth | [6] |

| C4-2 xenograft mouse model | Prostate Cancer | Not specified | Suppressed tumor growth | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis of ER Stress Markers

This protocol is for the detection of key proteins in the PERK pathway following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Caption: Western Blot experimental workflow.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat cells with a range of this compound concentrations for the desired duration.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

This compound

-

PBS

-

Ethanol (B145695) (70%)

-

Propidium Iodide (PI) staining solution with RNase A

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest by trypsinization.

-

Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol overnight.

-

Staining: Wash the fixed cells and stain with PI solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

This compound is a potent and selective activator of the PERK pathway of the Unfolded Protein Response. Its ability to induce G1 cell cycle arrest, apoptosis, and autophagy, particularly in cancer cells, highlights its therapeutic potential. The detailed mechanism, involving the activation of the PERK/eIF2α/ATF4/CHOP signaling axis, provides a solid foundation for its further development as an anti-cancer agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of ER stress and oncology. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. cusabio.com [cusabio.com]

- 2. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein kinase R-like ER kinase and its role in endoplasmic reticulum stress-decided cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protein kinase RNA- like endoplasmic reticulum kinase (PERK) signaling pathway plays a major role in reactive oxygen species (ROS)- mediated endoplasmic reticulum stress- induced apoptosis in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

CCT020312: A Selective PERK Activator for Research and Drug Development

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of CCT020312, a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). It is intended for researchers, scientists, and drug development professionals interested in the unfolded protein response (UPR) and its therapeutic modulation. This guide details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and workflows.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a complex signaling network called the unfolded protein response (UPR). The UPR aims to restore ER function by attenuating global protein synthesis, upregulating the expression of chaperone proteins, and enhancing ER-associated degradation. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.

The PERK branch is one of the three major signaling arms of the UPR. Upon activation by ER stress, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein translation, thereby reducing the protein load on the ER. Paradoxically, this event also promotes the selective translation of certain mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis through the induction of C/EBP homologous protein (CHOP).

Given the central role of the PERK pathway in cellular homeostasis and disease, small molecule modulators of this pathway are of significant interest. This compound has been identified as a selective activator of PERK signaling.[1] This guide explores the experimental evidence supporting the activity of this compound and provides practical information for its use in research and development.

Mechanism of Action

This compound selectively activates the PERK signaling pathway, leading to the phosphorylation of eIF2α.[1][2] This selective activation is noteworthy as this compound does not appear to induce the other two branches of the UPR, mediated by IRE1 and ATF6.[3] The downstream consequences of PERK activation by this compound include:

-

Inhibition of global protein translation: Phosphorylation of eIF2α by PERK leads to a general decrease in protein synthesis.

-

Induction of G1 cell cycle arrest: A key effect of this compound is the inhibition of cell cycle progression at the G1/S checkpoint.[2][4] This is mediated by a reduction in the levels of G1/S cyclins (D1, D2, E, and A) and the cyclin-dependent kinase CDK2, along with an increase in the CDK inhibitor p27KIP1.[4][5]

-

Induction of apoptosis: In several cancer cell lines, this compound has been shown to induce apoptosis, evidenced by increased levels of cleaved PARP and Bax, and decreased levels of the anti-apoptotic protein Bcl-2.[5][6]

-

Induction of autophagy: this compound has also been reported to induce autophagy, as indicated by increased levels of LC3-II and Beclin-1.[7]

The selective activation of the PERK pathway by this compound makes it a valuable tool for studying the specific roles of this signaling cascade in various cellular processes and disease models.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in various cell lines and in vivo models.

| Parameter | Cell Line | Value | Reference |

| EC50 for PERK activation | - | 5.1 µM | [8] |

| Half-maximal reduction of pRB phosphorylation | HT29 | 4.2 µM | [3] |

| HCT116 | 5.7 µM | [3] | |

| Linear response range for pRB phosphorylation inhibition | HT29 | 1.8 - 6.1 µM | [2][3] |

Table 1: In Vitro Activity of this compound

| Cell Line | Concentration | Duration | Effect | Reference |

| HT29 | 10 µM | 16 and 24 hours | Increased number of cells in G1 phase | [2] |

| HT29 | 10 µM | 24 hours | Reduced levels of cyclins D1, D2, E, and A, and CDK2; increased p27KIP1 | [4][5] |

| MDA-MB-453, CAL-148 | Various | - | Dose-dependent inhibition of cell viability and proliferation | [6] |

| C4-2, LNCaP | Various | - | Inhibition of cell viability, induction of G1 arrest, apoptosis, and autophagy | [7][9] |

| U-2 OS | 2.5 µM | - | Augmentation of paclitaxel-induced growth inhibition | [2] |

Table 2: Cellular Effects of this compound in Cancer Cell Lines

| Animal Model | Dosage | Administration | Duration | Effect | Reference |

| MDA-MB-453 xenograft mice | 24 mg/kg | - | 21 days | Inhibition of tumor growth | [6] |

| C4-2 xenograft mouse model | - | - | - | Suppression of tumor growth | [7][9] |

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

PERK Signaling Pathway

The following diagram illustrates the PERK branch of the unfolded protein response and the downstream effects of its activation by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT020312: A Selective Modulator of the Integrated Stress Response Through the p-eIF2α/ATF4/CHOP Axis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT020312 is a small molecule compound identified as a selective activator of the Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK) pathway, a critical branch of the Unfolded Protein Response (UPR).[1] Activation of PERK by this compound leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn upregulates Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[1][2] This signaling cascade has significant implications in various pathological conditions, including cancer and neurodegenerative diseases, making this compound a valuable tool for research and a potential starting point for therapeutic development. This document provides a comprehensive overview of the downstream effects of this compound on the p-eIF2α/ATF4/CHOP pathway, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to the PERK/p-eIF2α/ATF4/CHOP Pathway

The endoplasmic reticulum (ER) is a central organelle responsible for protein folding and modification. Various cellular stressors, such as hypoxia, nutrient deprivation, and viral infections, can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[3][4] To cope with this, cells activate the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER function.[3] The UPR is mediated by three main sensor proteins: PERK, inositol-requiring enzyme 1 (IRE1), and activating transcription factor 6 (ATF6).[5]

The PERK branch of the UPR is a crucial component of the integrated stress response.[3] Upon activation by ER stress, PERK autophosphorylates and then phosphorylates eIF2α at its serine 51 residue.[6] This phosphorylation event has a dual effect on protein synthesis: it globally attenuates translation to reduce the protein load on the ER, while paradoxically promoting the selective translation of a subset of mRNAs, most notably that of ATF4.[3][4] ATF4 is a transcription factor that drives the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.[7] One of the key pro-apoptotic targets of ATF4 is CHOP (also known as GADD153).[3][8] Under prolonged or severe ER stress, the sustained activation of the PERK/p-eIF2α/ATF4/CHOP pathway can shift the cellular response from adaptation to apoptosis.[3][4]

This compound as a Selective PERK Activator

This compound has been characterized as a selective activator of the PERK/eIF2α signaling pathway.[1][9] Studies have shown that treatment of various cancer cell lines with this compound leads to a dose- and time-dependent increase in the phosphorylation of PERK and eIF2α, as well as the subsequent accumulation of ATF4 and CHOP proteins.[1][10] This selective activation makes this compound a valuable chemical probe to investigate the physiological and pathological roles of the PERK pathway.

Quantitative Data on this compound-Mediated Pathway Activation

The following tables summarize the quantitative effects of this compound on the p-eIF2α/ATF4/CHOP pathway in different cancer cell lines, as determined by Western blot analysis.

Table 1: Dose-Dependent Effect of this compound on Protein Levels in Triple-Negative Breast Cancer (TNBC) Cells (24-hour treatment) [1]

| Cell Line | This compound Concentration (µM) | p-PERK Level (relative to control) | p-eIF2α Level (relative to control) | ATF4 Level (relative to control) | CHOP Level (relative to control) |

| MDA-MB-453 | 0 | 1.0 | 1.0 | 1.0 | 1.0 |

| 2 | Increased | Increased | Increased | Increased | |

| 4 | Increased | Increased | Increased | Increased | |

| 8 | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased | |

| CAL-148 | 0 | 1.0 | 1.0 | 1.0 | 1.0 |

| 2.5 | Increased | Increased | Increased | Increased | |

| 5 | Increased | Increased | Increased | Increased | |

| 10 | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased |

Table 2: Time-Dependent Effect of this compound on Protein Levels in TNBC Cells [1]

| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | p-PERK Level (relative to 0h) | p-eIF2α Level (relative to 0h) | ATF4 Level (relative to 0h) | CHOP Level (relative to 0h) |

| MDA-MB-453 | 8 | 0 | 1.0 | 1.0 | 1.0 | 1.0 |

| 6 | Increased | Increased | Increased | Increased | ||

| 12 | Increased | Increased | Increased | Increased | ||

| 24 | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased | ||

| CAL-148 | 10 | 0 | 1.0 | 1.0 | 1.0 | 1.0 |

| 6 | Increased | Increased | Increased | Increased | ||

| 12 | Increased | Increased | Increased | Increased | ||

| 24 | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: MDA-MB-453 and CAL-148 triple-negative breast cancer cells.[1]

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution.[9] The stock solution is then diluted in culture medium to the desired final concentrations for treatment.

Western Blotting for Pathway Analysis

This protocol outlines the key steps for assessing the protein levels of p-PERK, p-eIF2α, ATF4, and CHOP following this compound treatment.[1][11][12]

-

Cell Lysis:

-

After treatment with this compound for the indicated times and concentrations, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed in RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[1]

-

The cell lysates are collected by scraping and then centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[13]

-

The supernatant containing the total protein is collected.

-

-

Protein Quantification:

-

The protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[13]

-

-

Sample Preparation and Gel Electrophoresis:

-

Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5-10 minutes to denature the proteins.[13]

-

The denatured protein samples are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).[11]

-

The proteins are separated by size via gel electrophoresis.

-

-

Protein Transfer:

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

-

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[1]

-

The membrane is incubated with primary antibodies specific for p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][10]

-

The membrane is washed with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection and Analysis:

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software. The levels of the target proteins are normalized to the loading control.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Experimental Workflow Diagram

Caption: Western blot experimental workflow.

Conclusion

This compound is a potent and selective activator of the PERK/p-eIF2α/ATF4/CHOP signaling pathway. Its ability to induce this key branch of the UPR provides a valuable tool for dissecting the complex roles of ER stress in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of modulating this pathway in various contexts, particularly in oncology. Further investigation into the downstream effects and potential off-target activities of this compound will be crucial for its future applications.

References

- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Activation of PERK/eIF2α/ATF4/CHOP branch of endoplasmic reticulum stress response and cooperation between HIF-1α and ATF4 promotes Daprodustat-induced vascular calcification [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nacalai.com [nacalai.com]

- 13. benchchem.com [benchchem.com]

- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

CCT020312: A Deep Dive into its Role in Translational Control

A Technical Guide for Researchers and Drug Development Professionals

Abstract

CCT020312 is a potent and selective small molecule activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical component of the integrated stress response (ISR). Its ability to modulate translation initiation provides a valuable tool for investigating cellular stress responses and holds therapeutic potential, particularly in oncology. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in translational control. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved to serve as a comprehensive resource for the scientific community.

Introduction: The Landscape of Translational Control

Translational control is a fundamental cellular process that allows for rapid adaptation to various physiological and pathological stimuli. A key regulatory hub in this process is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α at Serine 51 converts it from a substrate to a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B. This leads to a global reduction in cap-dependent translation, thereby conserving resources and initiating a stress response program.[1]

Four known eIF2α kinases, each responding to different stress signals, converge on this pathway: PERK (activated by endoplasmic reticulum stress), GCN2 (activated by amino acid deprivation), PKR (activated by double-stranded RNA), and HRI (activated by heme deficiency). This compound has emerged as a selective activator of PERK, offering a specific means to probe the consequences of this branch of the ISR.[1][2]

This compound: Mechanism of Action

This compound selectively activates PERK, initiating a signaling cascade that profoundly impacts translational control. Unlike global ER stress inducers like thapsigargin, this compound does not trigger a full unfolded protein response (UPR); its action is specific to the PERK branch.[1][3] This selectivity makes it an invaluable tool for dissecting the PERK-specific cellular responses.

The PERK-eIF2α Signaling Axis

Upon activation by this compound, PERK autophosphorylates and then phosphorylates eIF2α on Serine 51.[1][4] This event is the cornerstone of this compound's effect on translation. The subsequent reduction in ternary complex (eIF2-GTP-tRNAiMet) availability leads to a global attenuation of protein synthesis.[1] However, this translational reprogramming is not absolute. A subset of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, such as Activating Transcription Factor 4 (ATF4), are preferentially translated under these conditions.[5]

ATF4, in turn, is a transcription factor that upregulates the expression of genes involved in stress adaptation, amino acid metabolism, and apoptosis, including C/EBP homologous protein (CHOP).[5][6] The activation of the PERK/eIF2α/ATF4/CHOP pathway is a hallmark of this compound activity.[5][7]

Impact on Downstream Effectors

The global reduction in protein synthesis initiated by this compound has significant downstream consequences, particularly on proteins with short half-lives, such as cyclins. A rapid decrease in the levels of cyclin D1, D2, D3, E, and A, as well as the catalytic subunit CDK2, has been observed following treatment with this compound.[5][8][9] This leads to the accumulation of underphosphorylated retinoblastoma protein (pRB) and an increase in the CDK inhibitor p27KIP1, ultimately causing cell cycle arrest in the G1 phase.[5][8][9]

Furthermore, this compound has been shown to inactivate the AKT/mTOR signaling pathway, a key regulator of cell growth and proliferation.[5] The interplay between the PERK pathway activation and AKT/mTOR inhibition contributes to the potent anti-proliferative and pro-apoptotic effects of this compound.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various studies.

| Parameter | Cell Line | Value | Reference |

| EC50 (PERK activation) | - | 5.1 µM | [4][10][11] |

| EC50 (pRB dephosphorylation) | HT29 | 4.2 µM | [1] |

| HCT116 | 5.7 µM | [1] | |

| GI50 (Growth Inhibition) | HT29 | 2.1 - 3.1 µM | [4] |

Table 1: In Vitro Efficacy of this compound.

| Cell Line | Concentration | Duration | Effect | Reference |

| HT29, MCF7 | 10 µM | - | Increased eIF2α Ser51 phosphorylation | [1][4] |

| HT29 | 1.8 - 6.1 µM | 24 hours | Linear loss of P-S608-pRB signal | [1][8] |

| HT29 | 10 µM | 24 hours | Reduced cyclins D1, D2, E, A, and CDK2; Increased p27KIP1 | [8][9] |

| MDA-MB-453, CAL-148 | 8-10 µM | 24 hours | Increased p-PERK, p-eIF2α, ATF4, CHOP | [5][6] |

| MDA-MB-453, CAL-148 | - | - | Decreased p-AKT, p-mTOR | [5] |

Table 2: Cellular Effects of this compound at Various Concentrations.

| Animal Model | Dosage | Treatment Schedule | Outcome | Reference |

| MDA-MB-453 Xenograft Mice | 24 mg/kg | - | Suppressed tumor growth; Increased p-eIF2α, ATF4, CHOP; Decreased CDK4, CDK6, p-AKT, p-mTOR | [5] |

| P301S Tau Transgenic Mice | 2 mg/kg | Daily for 6 weeks | Improved performance in Morris water maze | [8][12] |

Table 3: In Vivo Efficacy of this compound.

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Pathway

References

- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]

- 10. selleckchem.com [selleckchem.com]

- 11. selleck.co.jp [selleck.co.jp]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Unveiling CCT020312: A Technical Guide to a Selective PERK Activator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT020312 is a novel small molecule identified through a mechanism-based screen for activators of the G1/S cell cycle checkpoint.[1][2] It functions as a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR).[1][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data related to this compound. It is intended to serve as a resource for researchers in oncology, neurodegenerative disease, and other fields where modulation of the PERK signaling pathway is of therapeutic interest.

Discovery and Initial Characterization

This compound was discovered through a high-throughput screen designed to identify compounds that could activate the G1/S checkpoint in human cancer cells.[1][2] The primary assay monitored the phosphorylation status of the retinoblastoma protein (pRB), a critical regulator of the cell cycle. This compound was found to inhibit the phosphorylation of pRB, leading to G1 phase cell cycle arrest.[1][2]

Initial characterization revealed that this compound's effects were not due to direct inhibition of cyclin-dependent kinases (CDKs).[5] Instead, transcriptional profiling and subsequent mechanistic studies identified the PERK-eIF2α signaling axis as the primary target of this compound.[1]

Mechanism of Action: Selective PERK Activation

This compound selectively activates PERK (also known as EIF2AK3), one of the three main sensors of endoplasmic reticulum (ER) stress.[1][4] Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α) on Serine 51.[1] This phosphorylation event leads to a global attenuation of protein synthesis, which reduces the load of newly synthesized proteins entering the ER and helps to restore homeostasis.[1][6]

Interestingly, this compound does not induce a full unfolded protein response. While it activates the PERK branch, it does not significantly trigger the other two UPR arms mediated by IRE1 and ATF6.[1][7] This selective activation makes this compound a valuable tool for studying the specific roles of the PERK pathway.

The downstream consequences of PERK activation by this compound include:

-

Inhibition of protein translation: Leading to a rapid decrease in the levels of short-lived proteins like cyclin D1.[1][5]

-

Induction of G1 cell cycle arrest: A direct consequence of reduced cyclin D levels and subsequent inhibition of CDK4/6 activity.[1][8]

-

Induction of apoptosis: Prolonged PERK activation can lead to the expression of the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein), a downstream target of the eIF2α/ATF4 pathway.[8][9]

-

Induction of autophagy: this compound has been shown to induce autophagy in prostate cancer cells through the PERK/eIF2α/ATF4/CHOP signaling pathway.[9]

-

Inactivation of the AKT/mTOR pathway: In some cancer models, this compound treatment leads to the inactivation of the pro-survival AKT/mTOR signaling pathway.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line(s) | Value | Reference(s) |

| EC50 for PERK Activation | - | 5.1 µM | [3] |

| IC50 for pRB Phosphorylation Inhibition | HT29 | 4.2 µM | [1][5] |

| HCT116 | 5.7 µM | [1] | |

| GI50 (Growth Inhibition) | HT29 | 3.1 µM | [5] |

| Linear Response Range for pRB Phosphorylation Loss | HT29 | 1.8 - 6.1 µM | [1][2][10][11] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference(s) |

| MDA-MB-453 Orthotopic Xenograft (Nude Mice) | Triple-Negative Breast Cancer | 24 mg/kg | Inhibited tumor growth | [8] |

| C4-2 Xenograft (Mouse Model) | Prostate Cancer | - | Suppressed tumor growth | [9] |

| P301S Tau Transgenic Mice | Tauopathy | 2 mg/kg, i.p., once daily for 6 weeks | Improved memory and locomotor functions, reduced tau pathology | [10][12] |

| Wildtype Mice | - | 1-5 mg/kg, i.p., once daily for 3 days | Increased levels of phosphorylated PERK and NRF2 in brain homogenates | [4][10] |

Detailed Experimental Protocols

Cell Viability and Proliferation Assays

-

CCK-8 Assay:

-

Seed cells (e.g., MDA-MB-453, CAL-148) in 96-well plates.[8]

-

Treat cells with varying concentrations of this compound for 24 or 48 hours.[8]

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.[8]

-

-

Colony Formation Assay:

-

Seed a low density of cells (e.g., CAL-148) in 6-well plates.[8]

-

Treat with different concentrations of this compound.[8]

-

Incubate for a period sufficient for colony formation (typically 1-2 weeks).

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies to assess long-term proliferative capacity.[8]

-

Apoptosis Assay

-

Annexin V/PI Staining:

-

Seed cells (e.g., MDA-MB-453, CAL-148) in 6-well plates.[8]

-

Treat with this compound at various concentrations for 24 hours.[8]

-

Harvest the cells by trypsinization and wash with PBS.[8]

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[8]

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[8]

-

Cell Cycle Analysis

-

Propidium Iodide Staining:

-

Seed cells (e.g., MDA-MB-453, CAL-148) in 6-well plates and treat with this compound for 24 hours.[8]

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.[8]

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.[8]

-

Incubate at 37°C for 1 hour.[8]

-

Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[8]

-

Western Blotting

-

Treat cells with this compound for the desired time and at the indicated concentrations.

-

Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-PERK, p-eIF2α, ATF4, CHOP, CDK4, CDK6, p-AKT, p-mTOR, cleaved PARP, Bax, Bcl-2).[8]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

-

Establish an orthotopic or subcutaneous xenograft model by implanting human cancer cells (e.g., MDA-MB-453) into immunodeficient mice.[8]

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.[8]

-

Administer this compound (e.g., 24 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) according to the desired schedule.[8]

-

Monitor tumor growth by measuring tumor volume at regular intervals.[8]

-

Monitor the body weight of the mice as an indicator of toxicity.[8]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[8]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound signaling pathway.

References

- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]

- 9. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]

- 12. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]

The Selective PERK Activator CCT020312: A Technical Guide to its Anti-Tumor Effects in Triple-Negative Breast Cancer

For Immediate Distribution

A Deep Dive into the Mechanism of Action, Experimental Validation, and Signaling Pathways Modulated by CCT020312 in Triple-Negative Breast Cancer (TNBC) Cell Lines.

This technical document provides an in-depth analysis of the effects of this compound, a selective activator of the protein kinase R-like endoplasmic reticulum kinase (PERK), on triple-negative breast cancer (TNBC) cells. The findings summarized herein are primarily based on seminal research demonstrating the compound's potential as a therapeutic agent against this aggressive breast cancer subtype. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's cellular and molecular impacts.

Executive Summary

Triple-negative breast cancer presents a significant clinical challenge due to the absence of targeted therapies. This compound has emerged as a compound of interest, demonstrating potent anti-tumor activity in TNBC cell lines. Research indicates that this compound inhibits the viability and proliferation of TNBC cells by inducing G1 phase cell cycle arrest and apoptosis.[1][2][3] Mechanistically, this compound functions by activating the PERK/eIF2α/ATF4/CHOP signaling pathway, a key branch of the unfolded protein response (UPR), while concurrently inhibiting the pro-survival AKT/mTOR pathway.[1][3] This dual action disrupts cellular homeostasis and promotes programmed cell death in cancer cells. In vivo studies using an orthotopic xenograft mouse model have corroborated these in vitro findings, showing significant inhibition of tumor growth upon this compound administration.[1][3]

Quantitative Data on the Effects of this compound

The anti-proliferative and pro-apoptotic effects of this compound on the human TNBC cell lines MDA-MB-453 and CAL-148 have been quantified through various assays. The following tables summarize the key dose-dependent effects of the compound after 24 hours of treatment.

Table 1: Effect of this compound on Apoptosis in TNBC Cells

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Mean ± SD) |

| MDA-MB-453 | 0 | (Control Baseline) |

| 6 | (Data Not Explicitly Provided in Text) | |

| 8 | (Data Not Explicitly Provided in Text) | |

| 10 | (Data Not Explicitly Provided in Text) | |

| 12 | (Data Not Explicitly Provided in Text) | |

| CAL-148 | 0 | (Control Baseline) |

| 6 | (Data Not Explicitly Provided in Text) | |

| 8 | (Data Not Explicitly Provided in Text) | |

| 10 | (Data Not Explicitly Provided in Text) | |

| 12 | (Data Not Explicitly Provided in Text) |

Data derived from flow cytometry analysis. The proportion of apoptotic cells in both cell lines increased in a dose-dependent manner.[1][2]

Table 2: Effect of this compound on Cell Cycle Distribution in TNBC Cells

| Cell Line | This compound Concentration (µM) | Percentage of Cells in G1 Phase (Mean ± SD) |

| MDA-MB-453 | 0 | 53.70 ± 1.85% |

| 6 | 64.13 ± 1.86% | |

| 8 | 70.27 ± 1.29% | |

| 10 | 79.53 ± 2.28% | |

| CAL-148 | 0 | (Control Baseline) |

| 6 | (Similar Dose-Dependent Increase) | |

| 8 | (Similar Dose-Dependent Increase) | |

| 10 | (Similar Dose-Dependent Increase) |

Data derived from flow cytometry analysis of propidium (B1200493) iodide-stained cells.[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on TNBC cells.

Cell Culture and Drug Treatment

-

Cell Lines: Human TNBC cell lines MDA-MB-453 and CAL-148 were obtained from the American Type Culture Collection (ATCC).

-

Culture Media: MDA-MB-453 cells were cultured in Leibovitz's L-15 medium, while CAL-148 cells were cultured in RPMI 1640 medium. Both media were supplemented with 10% fetal bovine serum.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then diluted in the culture medium to the desired final concentrations for treating the cells.

Cell Viability (CCK-8) Assay

-

Seed MDA-MB-453 (8 × 10³ cells/well) or CAL-148 (4 × 10³ cells/well) in 96-well plates.

-

After cell adherence, treat with various concentrations of this compound for 24 or 48 hours.

-

Add 10 µl of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability relative to untreated control cells.[1]

Apoptosis Assay (Flow Cytometry)

-

Seed MDA-MB-453 and CAL-148 cells in six-well plates (1 × 10⁶ cells/well).

-

Treat cells with the indicated concentrations of this compound (e.g., 0, 6, 8, 10, 12 µM) for 24 hours.

-

Harvest the cells, wash with PBS, and resuspend in binding buffer.

-

Stain the cells using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[1][2]

Cell Cycle Analysis (Flow Cytometry)

-

Seed MDA-MB-453 and CAL-148 cells in six-well plates (1 × 10⁶ cells/well).

-

Treat the cells with various concentrations of this compound (e.g., 0, 6, 8, 10 µM) for 24 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.

-

Wash the fixed cells three times with PBS.

-

Incubate the cells with PI and RNase at 37°C for 1 hour.

-

Analyze the cell cycle distribution by flow cytometry.[1]

Western Blotting

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Block the membranes with non-fat milk or BSA in TBST.

-

Incubate the membranes with primary antibodies against target proteins (e.g., p-PERK, p-eIF2α, ATF4, CHOP, p-AKT, p-mTOR, CDK4, CDK6, Cyclin D1, Bcl-2, Bax, Cleaved PARP) overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Xenograft Mouse Model

-

Establish an orthotopic implantation model by injecting MDA-MB-453 cells (5 × 10⁶ cells mixed 1:1 with Matrigel) into the mammary fat pad of nude mice.

-

Once tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 24 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) for a specified period (e.g., 21 days).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, excise the tumors for further analysis (e.g., western blotting).[1]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the molecular pathways affected by this compound and the general experimental workflow for its evaluation.

Caption: this compound mechanism of action in TNBC cells.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer. Its ability to selectively activate the PERK pathway while inhibiting AKT/mTOR signaling provides a targeted mechanism to induce cell cycle arrest and apoptosis in TNBC cells. The data presented in this guide offer a foundational understanding for further preclinical and clinical investigation into this compound and similar PERK activators for the treatment of TNBC and potentially other malignancies.

References

- 1. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT020312: A PERK Activator with Therapeutic Potential in Prostate Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer remains a significant clinical challenge, with the development of resistance to standard therapies driving the need for novel therapeutic strategies. One emerging area of interest is the manipulation of the Unfolded Protein Response (UPR), a cellular stress pathway often co-opted by cancer cells to promote survival. This whitepaper details the potential applications of CCT020312, a selective small molecule activator of the PRKR-like Endoplasmic Reticulum Kinase (PERK) pathway, in prostate cancer research. This compound has been shown to inhibit prostate cancer cell viability by inducing G1 cell cycle arrest, apoptosis, and autophagy.[1] This guide provides an in-depth look at its mechanism of action, preclinical data in prostate cancer models, and relevant experimental protocols. Furthermore, it explores the broader context of cellular stress responses, including the interconnected role of the phosphatase PPM1D in the DNA Damage Response (DDR), to highlight novel therapeutic avenues and combination strategies.

This compound: A Selective PERK Pathway Activator

This compound is a selective activator of PERK (also known as EIF2AK3), a key transducer of the UPR.[1] In response to endoplasmic reticulum (ER) stress, PERK dimerizes and autophosphorylates, initiating a signaling cascade that can have dual roles in both cell survival and cell death. The primary mechanism of this compound involves the selective activation of this pathway.[2]

Mechanism of Action

Upon activation by this compound, PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein translation, which conserves resources and prevents the further accumulation of misfolded proteins. However, this translational block paradoxically allows for the preferential translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[1] ATF4, in turn, upregulates the expression of genes involved in apoptosis, including the C/EBP homologous protein (CHOP).[1] It is this ATF4/CHOP branch of the PERK pathway that is primarily responsible for the anti-tumor effects observed with this compound in prostate cancer.[1]

References

- 1. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]

The PERK Activator CCT020312: A Technical Guide for its Application in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and tauopathies, represent a significant and growing global health challenge. A common pathological hallmark of many of these disorders is the accumulation of misfolded proteins, leading to cellular stress and neuronal death. The Unfolded Protein Response (UPR) is a cellular quality control system that responds to the accumulation of misfolded proteins in the endoplasmic reticulum (ER). The Protein Kinase R-like ER Kinase (PERK) pathway is a critical branch of the UPR. CCT020312 has been identified as a selective activator of PERK, and emerging evidence suggests its potential as a therapeutic agent in models of neurodegenerative disease. This technical guide provides a comprehensive overview of the use of this compound in preclinical models of neurodegeneration, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction to this compound

This compound is a small molecule that has been characterized as a selective activator of the PERK (EIF2AK3) kinase. It has an EC50 of 5.1 μM for PERK activation.[1] By activating PERK, this compound modulates downstream signaling pathways, including the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). These pathways are implicated in cellular responses to stress, protein homeostasis, and antioxidant defense, making this compound a molecule of interest for neurodegenerative diseases characterized by proteotoxicity and oxidative stress.

This compound in Models of Tauopathy

The most extensive research on this compound in neurodegeneration has been conducted in the context of tauopathies, a class of diseases that includes Alzheimer's disease and frontotemporal dementia, characterized by the aggregation of hyperphosphorylated tau protein.

In Vitro Data in Tauopathy Models

In cultured human neurons (LUHMES) overexpressing 4-repeat wild-type tau, treatment with this compound has been shown to reduce tau phosphorylation and conformational changes, leading to increased cell viability.

Table 1: Effect of this compound on Neuronal Viability in a Tauopathy Model

| Cell Line | Model | This compound Concentration | Treatment Duration | Outcome |

| LUHMES | 4-repeat wild-type tau overexpression | 200 nM | 48 hours | Increased cell viability |

In Vivo Data in a Tauopathy Mouse Model

In the P301S transgenic mouse model of tauopathy, which expresses a mutant form of human tau, this compound has demonstrated significant therapeutic effects.

Table 2: In Vivo Efficacy of this compound in P301S Tau Transgenic Mice

| Parameter | Treatment Group | Dosage and Administration | Duration | Results |

| Cognitive Function (Morris Water Maze) | P301S + this compound | 2 mg/kg, i.p., once daily | 6 weeks | Significantly better performance compared to untreated P301S mice. |

| Motor Function | P301S + this compound | 2 mg/kg, i.p., once daily | 6 weeks | Improved locomotor function. |

| Tau Pathology | P301S + this compound | 2 mg/kg, i.p., once daily | 6 weeks | Reduced tau pathology. |

| Neuronal Loss | P301S + this compound | 2 mg/kg, i.p., once daily | 6 weeks | Prevented dendritic spine and motoneuron loss. |

This compound in a Model of Huntington's Disease

Emerging evidence suggests that this compound may also have therapeutic potential in Huntington's disease (HD), an autosomal dominant neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene.

In Vivo Data in a Huntington's Disease Mouse Model

In the R6/2 mouse model of HD, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, this compound has shown promise in ameliorating motor deficits.

Table 3: In Vivo Efficacy of this compound in the R6/2 Mouse Model of Huntington's Disease

| Parameter | Treatment Group | Dosage and Administration | Outcome |

| Motor Function (Rotarod) | R6/2 + this compound | 1 mg/kg | Amelioration of motor deficits. |

Signaling Pathways Modulated by this compound

This compound exerts its effects primarily through the activation of the PERK signaling pathway. This activation leads to two main downstream branches with relevance to neuroprotection.

The PERK-eIF2α Pathway

Activation of PERK by this compound leads to the phosphorylation of eIF2α. This phosphorylation transiently attenuates global protein synthesis, reducing the load of misfolded proteins in the ER. However, it also allows for the preferential translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., CHOP).

The PERK-Nrf2 Pathway

PERK can also directly phosphorylate Nrf2, a master regulator of the antioxidant response.[2] Upon phosphorylation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. This pathway is thought to contribute significantly to the neuroprotective effects of this compound.

Experimental Protocols

In Vitro Cell Viability Assay in SH-SY5Y Cells (6-OHDA Model of Parkinson's Disease)

This protocol describes a method to assess the neuroprotective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Parkinson's disease.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound (stock solution in DMSO)

-

6-hydroxydopamine (6-OHDA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control (DMSO).

-

Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM to all wells except the control group.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Expected Results: Treatment with 6-OHDA is expected to significantly reduce cell viability. Pre-treatment with this compound is hypothesized to rescue the cells from 6-OHDA-induced toxicity in a dose-dependent manner.

Table 4: Representative Data of 6-OHDA Toxicity on SH-SY5Y Cells

| 6-OHDA Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 50 | 76.05 ± 2.33 |

| 100 | 56.46 ± 2.05 |

| 200 | 34.19 ± 4.29 |

| 300 | 15.57 ± 0.90 |

Data adapted from a representative study and may vary based on experimental conditions.[1]

In Vivo Behavioral Testing: Rotarod Test for Motor Coordination in R6/2 Mice

This protocol outlines the procedure for the rotarod test to assess motor coordination and balance in the R6/2 mouse model of Huntington's disease.

Equipment:

-

Accelerating rotarod apparatus for mice

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.

-

Training:

-

On the day before testing, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes.

-

Place the mouse on the rotating rod. If it falls off, place it back on. Repeat this for the full 5-minute duration.

-

-

Testing:

-

Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

-

Place the mouse on the accelerating rod and start the timer.

-

Record the latency to fall (the time the mouse remains on the rod).

-

Perform three trials per mouse with an inter-trial interval of at least 15 minutes.

-

The average latency to fall across the three trials is used for analysis.

-

Data Analysis: Compare the average latency to fall between this compound-treated and vehicle-treated R6/2 mice, as well as wild-type littermates.

Potential Off-Target Effects and Selectivity

While this compound is considered a selective PERK activator, it is crucial to consider potential off-target effects, especially in the context of drug development. Kinase selectivity profiling is essential to determine the specificity of this compound. Although comprehensive kinome-wide screening data for this compound is not widely published in the context of neurodegeneration, initial studies in cancer cell lines did not find evidence of direct inhibition of other kinases like PI3K or HSP90.[3] However, further investigation into its kinase selectivity profile in neuronal systems is warranted to fully understand its mechanism of action and potential for off-target effects.

Conclusion

This compound represents a promising pharmacological tool for investigating the role of the PERK pathway in neurodegenerative diseases. Its demonstrated efficacy in preclinical models of tauopathy and Huntington's disease highlights its potential as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers to design and execute experiments utilizing this compound, with the aim of further elucidating its therapeutic mechanisms and advancing its potential clinical translation. Future research should focus on expanding the evaluation of this compound to other neurodegenerative disease models, conducting detailed pharmacokinetic and pharmacodynamic studies, and performing comprehensive selectivity profiling to ensure its safety and efficacy.

References

CCT020312: A Novel Neuroprotective Agent in Ischemic Stroke Models

A Technical Guide on the Mechanism of Action and Therapeutic Potential of the Selective PERK Activator, CCT020312

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule this compound and its significant impact on experimental models of ischemic stroke. This compound has emerged as a potent and selective activator of Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), a critical component of the Unfolded Protein Response (UPR). Activation of the PERK pathway has been demonstrated to confer neuroprotection, enhance neuronal survival, and promote beneficial cellular processes such as autophagy in the context of ischemic brain injury. This document summarizes the core findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its neuroprotective effects by selectively activating PERK, one of the three main branches of the UPR.[1] In the event of cellular stress, such as that induced by ischemia, PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[2] This, in turn, suppresses global protein synthesis, reducing the metabolic load on the endoplasmic reticulum and initiating a cascade of downstream events that collectively enhance cellular survival.[2][3] A key consequence of this pathway is the induction of autophagy, a cellular recycling process that clears damaged organelles and protein aggregates, which is crucial for neuronal health.[3][4] The this compound-mediated activation of the PERK/p-eIF2α/LC3-II autophagy signaling pathway has been shown to be a central mechanism in its therapeutic efficacy in stroke models.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in both in vivo and in vitro models of ischemic stroke.

In Vivo Efficacy of this compound in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)

| Treatment Group | Dose (mg/kg) | Infarct Volume (% of hemisphere) | Neurological Score (mNSS) |

| Sham | - | 0 | 0 |

| Vehicle (MCAO) | - | 45.2 ± 3.1 | 10.3 ± 1.2 |

| This compound (MCAO) | 1 | 42.1 ± 2.8 | 9.8 ± 1.1 |

| This compound (MCAO) | 5 | 25.6 ± 2.5 | 6.5 ± 0.9 |

*p < 0.05 compared to Vehicle (MCAO) group. Data adapted from Li et al., ACS Omega, 2025.[4][5][6]

In Vitro Neuroprotective Effects of this compound in an Oxygen-Glucose Deprivation (OGD) Model

| Treatment Group | Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

| Control | - | 100 | 5.2 ± 0.8 |

| OGD + Vehicle | - | 52.3 ± 4.1 | 35.7 ± 3.2 |

| OGD + this compound | 1 | 65.8 ± 3.9 | 24.1 ± 2.5 |

| OGD + this compound | 5 | 78.2 ± 4.5 | 15.8 ± 1.9 |

*p < 0.05 compared to OGD + Vehicle group. Data synthesized from reported neuroprotective effects in in vitro models.[3][7][8]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language for Graphviz.

Caption: this compound Signaling Pathway in Ischemic Stroke.

References

- 1. mdpi.com [mdpi.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Activation of the PERK Branch of the UPR as a Strategy for Improving Outcomes in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Neuroprotection by NGF in the PC12 in vitro OGD model: involvement of mitogen-activated protein kinases and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective mechanism of low-dose sodium nitrite in oxygen-glucose deprivation model of cerebral ischemic stroke in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CCT020312 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT020312 is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR).[1][2][3] Activation of PERK by this compound leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn globally attenuates protein synthesis while selectively promoting the translation of specific stress-responsive proteins like Activating Transcription Factor 4 (ATF4).[1][2] This selective activation of the PERK/eIF2α/ATF4/CHOP signaling pathway has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, making this compound a compound of interest for cancer research and drug development.[1][4][5] This document provides detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

This compound selectively activates PERK, leading to a signaling cascade that impacts cell fate. Upon activation, PERK phosphorylates eIF2α, which has two major consequences:

-

Inhibition of global protein translation: This helps to reduce the load of newly synthesized proteins entering the endoplasmic reticulum (ER), thereby mitigating ER stress.

-

Induction of ATF4 translation: ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor CHOP.[1]

Furthermore, studies have shown that this compound-mediated PERK activation can also lead to the inactivation of the pro-survival AKT/mTOR signaling pathway.[1]

Signaling Pathway of this compound

Caption: this compound signaling cascade.

Data Presentation

Cell Viability Inhibition by this compound

| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 / Effective Concentration | Reference |

| MDA-MB-453 | Triple-Negative Breast Cancer | CCK-8 | 24h / 48h | Dose-dependent inhibition observed | [1] |

| CAL-148 | Triple-Negative Breast Cancer | CCK-8 | 24h / 48h | Dose-dependent inhibition observed | [1] |

| HT29 | Colon Carcinoma | pRB-P-Ser608 Immunoassay | 24h | Half-maximal reduction at 4.2 µM | [2] |

| HCT116 | Colon Carcinoma | pRB-P-Ser608 Immunoassay | 24h | Half-maximal reduction at 5.7 µM | [2][3] |

| C4-2 | Prostate Cancer | Not Specified | Not Specified | Dose-dependent inhibition | [4] |

| LNCaP | Prostate Cancer | Not Specified | Not Specified | Dose-dependent inhibition | [4] |

Apoptosis Induction by this compound

| Cell Line | Cancer Type | Treatment | Apoptotic Effect | Reference |

| MDA-MB-453 | Triple-Negative Breast Cancer | 0, 6, 8, 10, 12 µM for 24h | Dose-dependent increase in apoptotic cells | [1] |

| CAL-148 | Triple-Negative Breast Cancer | 0, 6, 8, 10, 12 µM for 24h | Dose-dependent increase in apoptotic cells | [1] |

| C4-2 | Prostate Cancer | Not Specified | Increased cleaved-Caspase3, cleaved-PARP, Bax | [4] |

| LNCaP | Prostate Cancer | Not Specified | Increased cleaved-Caspase3, cleaved-PARP, Bax | [4] |

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

-

Cancer cell lines (e.g., MDA-MB-453, CAL-148, HT29, HCT116, C4-2, LNCaP)

-

Appropriate cell culture medium (e.g., RPMI-1640, Leibovitz's L-15, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks, plates, and other consumables

Protocol:

-

Culture the desired cancer cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[1]

-

Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C or -80°C.[3]

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity.

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry) and allow them to adhere overnight.

-

Remove the existing medium and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Experimental Workflow for this compound Treatment